N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(16-10-13-4-1-2-5-15(13)21-16)20-12-19(23,14-7-9-25-11-14)17-6-3-8-24-17/h1-11,21,23H,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVURNCRNZVFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 2-hydroxybenzohydrazide under reflux conditions to form an intermediate, which is then reacted with thiophene derivatives and indole-2-carboxylic acid under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the furan, thiophene, or indole rings.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole-2-Carboxamide Core
N-[(Furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide
- Structure : The indole-2-carboxamide is substituted with a furan-2-ylmethyl group and a 3-methylbenzamido group at position 3.
- Key Differences: Lacks the hydroxyethyl bridge and thiophene moiety.
N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide
Heterocyclic Modifications
N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide
- Structure : Furan-2-carboxamide attached to a piperidine-phenethyl scaffold.
- Key Differences : The absence of the indole core and thiophene ring limits π-π stacking interactions. The piperidine group introduces basicity, altering solubility and bioavailability compared to the target compound .
N-(1-Ethyl-3-formyl-1H-indol-2-yl)thiophene-2-carboxamide
- Structure : Ethyl and formyl substituents on the indole, with a thiophene-2-carboxamide.
Functional Group and Bridging Variations
N-(2-Oxo-2-((2-(2-oxopyrrolidin-3-yl)ethyl)amino)ethyl)-1H-indole-2-carboxamide
- Structure: Features a pyrrolidinone ring and oxoethylamine bridge.
- Key Differences: The lactam ring (pyrrolidinone) introduces conformational rigidity and hydrogen-bond acceptor sites, contrasting with the flexible hydroxyethyl bridge in the target compound. This scaffold showed high biological activity in cheminformatic studies .
2-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-[(furan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Solubility and Lipophilicity
- The target compound’s hydroxyethyl bridge improves water solubility relative to analogues with non-polar linkers (e.g., ethyl in ). However, the furan and thiophene rings increase logP values, suggesting moderate lipophilicity .
- In contrast, the pyrrolidinone-containing analogue () exhibits higher solubility due to its polar lactam ring .
Hydrogen-Bonding Potential
- The hydroxy group in the target compound enables hydrogen-bond donation, a feature absent in analogues like N-(2-nitrophenyl)thiophene-2-carboxamide (), which relies on nitro groups for polar interactions .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound notable for its unique structural features, including a furan ring, a thiophene ring, and an indole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from various studies, and presenting data tables and case studies to illustrate its significance.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O4S, with a molecular weight of 402.48 g/mol. The structure features:
- Furan and Thiophene Rings : Known for their diverse biological activities.
- Indole Moiety : Commonly associated with various pharmacological effects.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to antioxidant properties |
| Thiophene Ring | Enhances biological activity |
| Indole Moiety | Associated with anticancer properties |
Antiproliferative Effects
Research indicates that compounds containing indole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, indole derivatives have shown promising results in inhibiting the growth of breast (MCF-7) and lung (A549) cancer cells. The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment.
Case Study: Anticancer Activity
A study focusing on indole derivatives demonstrated that certain compounds exhibited IC50 values as low as 0.46 μM against MCF-7 cells, indicating potent antiproliferative effects compared to standard drugs like doxorubicin (IC50 = 18.7 μM) . This suggests that this compound may possess similar or enhanced anticancer properties.
While specific mechanisms of action for this compound are not fully elucidated, the presence of functional groups such as hydroxyl and carbonyl may contribute to its biological activity through:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit human carbonic anhydrases (hCA IX and hCA II), which are implicated in tumor growth and metastasis .
- Apoptosis Induction : Indole derivatives often induce apoptosis in cancer cells, which could be a critical pathway for this compound's activity.
Antimicrobial Properties
The presence of thiophene and furan rings in similar compounds has been linked to antimicrobial activity. For example, studies have reported that related thiophene derivatives exhibit good antibacterial activity with MIC values ranging from 1.9–125 μg/mL . This suggests that N-[2-(furan-2-y)-2-hydroxy-2-(thiophen-3-y)ethyl]-1H-indole-2-carboxamide may also possess antimicrobial properties worth exploring.
Synthesis and Optimization
The synthesis of N-[2-(furan-2-y)-2-hydroxy-2-(thiophen-3-y)ethyl]-1H-indole-2-carboxamide typically involves multiple steps:
- Formation of the Furan and Thiophene Rings : Utilizing cross-coupling reactions.
- Indole Attachment : Achieved through nucleophilic substitution.
- Optimization for Yield : Employing green chemistry principles to enhance efficiency while minimizing environmental impact.
Table 2: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Furan Formation | Cross-Coupling | Suzuki or Stille coupling |
| Thiophene Integration | Nucleophilic Substitution | Appropriate thiophene derivatives |
| Indole Coupling | Condensation | Indole derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
